6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one
CAS No.: 885273-08-5
Cat. No.: VC3403153
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885273-08-5 |
|---|---|
| Molecular Formula | C12H10BrNO |
| Molecular Weight | 264.12 g/mol |
| IUPAC Name | 6-bromo-1,2,4,9-tetrahydrocarbazol-3-one |
| Standard InChI | InChI=1S/C12H10BrNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,14H,2,4,6H2 |
| Standard InChI Key | DHANUQYJKHUHNL-UHFFFAOYSA-N |
| SMILES | C1CC2=C(CC1=O)C3=C(N2)C=CC(=C3)Br |
| Canonical SMILES | C1CC2=C(CC1=O)C3=C(N2)C=CC(=C3)Br |
Introduction
6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one is a heterocyclic organic compound belonging to the carbazole family. It features a bicyclic structure with a ketone functional group at the 3-position and a bromine atom at the 6-position of the carbazole ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of 6-bromo-1,2,4,9-tetrahydro-carbazol-3-one involves various organic chemistry methods, primarily cyclization reactions and bromination processes. The use of catalysts like ferric bromide can facilitate the bromination step. Careful control of reaction conditions such as temperature and time is crucial to ensure selective bromination and high yields.
Chemical Reactivity
The reactivity of 6-bromo-1,2,4,9-tetrahydro-carbazol-3-one is influenced by both the electron-withdrawing nature of the bromine atom and the electron-donating characteristics of the nitrogen in the carbazole ring. This compound can participate in various chemical reactions typical for carbazole derivatives, including substitution reactions and further functionalization.
Analytical Techniques
Spectroscopic techniques like nuclear magnetic resonance (NMR) and X-ray crystallography are commonly used to elucidate the structure and confirm the positions of substituents in 6-bromo-1,2,4,9-tetrahydro-carbazol-3-one. Infrared spectroscopy (IR) also provides valuable information about the functional groups present in the molecule.
Safety and Handling
Handling of 6-bromo-1,2,4,9-tetrahydro-carbazol-3-one requires caution due to potential hazards. It is classified as an irritant and may cause serious eye irritation. Proper safety measures and protective equipment should be used when handling this compound .
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